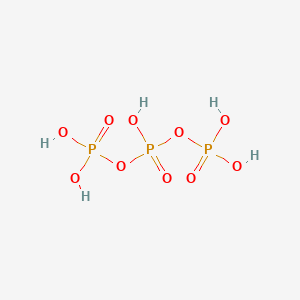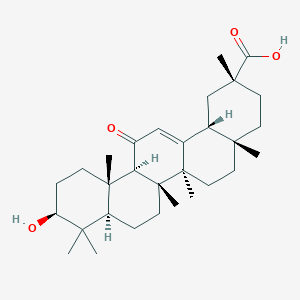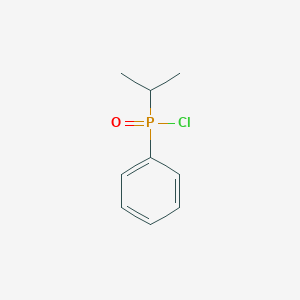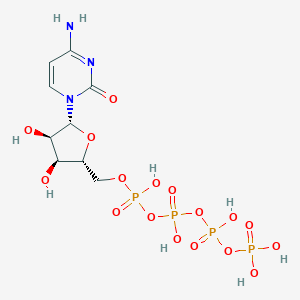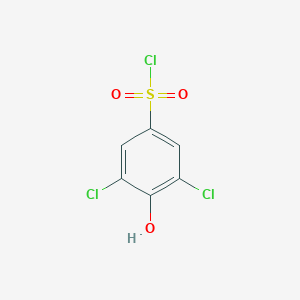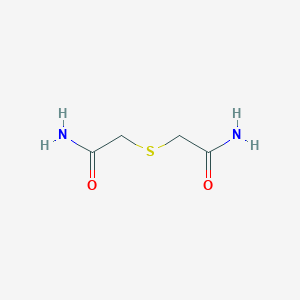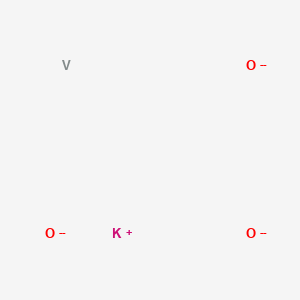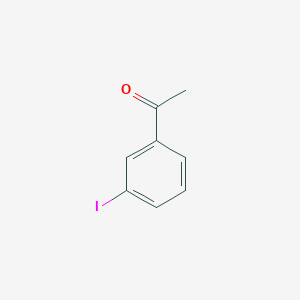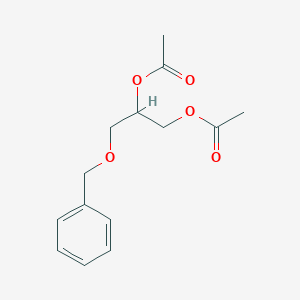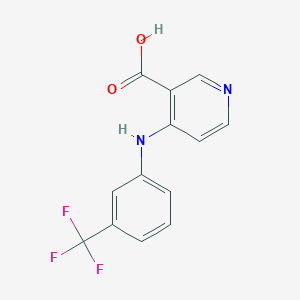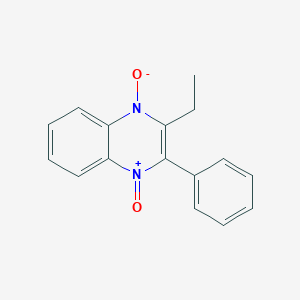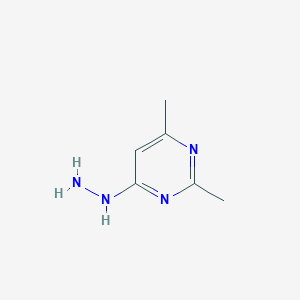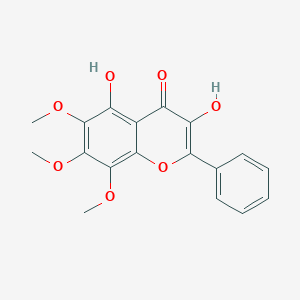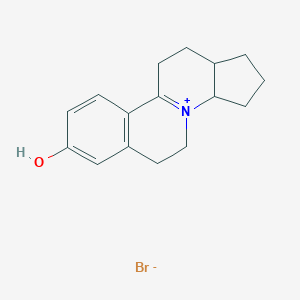
溴化喹啶鎓
描述
Quindonium bromide is an azaestrone derivative . It acts as a bradycardic agent, disrupting regular sinus rhythm in barbiturate-anesthetized dogs . Sinus bradycardias were interrupted by periods of sinus acceleration during which the disturbances in the lead II electrocardiogram were either minor or absent .
Molecular Structure Analysis
Quindonium bromide is a part of the quinolinones class of compounds . These compounds are considered very useful building blocks as they can adapt their molecular structures with different ligands for applications in various fields such as pharmacy, medicine, physics, and engineering .科学研究应用
荧光测定和代谢物鉴定:溴化喹啶鎓因其 pH 依赖性荧光性质而被用于荧光测定中。它有一个主要的代谢物,被鉴定为单葡萄糖醛酸苷 (Dubnick、Morgan、Towne 和 Phillips,1966 年)。
心血管药理学:溴化喹啶鎓表现出心血管作用,如正性肌力作用、心动过缓和血管扩张。它还对肠道表现出间接胆碱能作用,表明其独特的药理学特征不符合任何已知类别的药物 (Osborne 和 Winbury,1965 年)。
联合正性肌力作用:研究表明,溴化喹啶鎓与洋地黄毒苷联合使用时,表现出累加的正性肌力作用。它的作用机制与洋地黄毒苷不同,不是由于 β 肾上腺素刺激 (Winbury 和 Howe,1966 年)。
心率和心律研究:对巴比妥酸麻醉犬的研究表明,喹啶鎓是一种影响窦性心律的心动过缓药物。它对窦房结或周围心房心肌的直接作用可能是造成这些影响的原因 (Kaplan 和 La Sala,1972 年)。
生化方面和组织分布:已研究喹啶鎓及其葡萄糖醛酸苷在小鼠组织中的药理活性。研究了它们对肠道运动和心肌力量的影响,表明在心血管治疗中可能应用 (Dubnick、Towne、Morgan 和 Phillips,1966 年)。
对失血性休克的保护作用:溴化喹啶鎓已显示出作为对狗出血应激的预防剂的潜力,表明其在临床休克和心力衰竭治疗中的应用 (Osborne、Rowe、Kaufman、Johnson、Willems 和 Winbury,1965 年)。
安全和危害
属性
IUPAC Name |
10-azoniatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5-tetraen-5-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILVKYDBNPYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quindonium bromide | |
CAS RN |
130-81-4 | |
| Record name | Quindonium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINDONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



